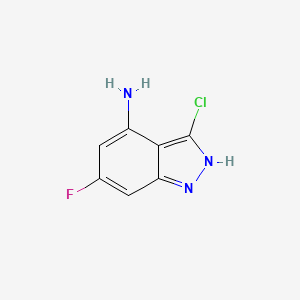

4-Amino-3-chloro-6-fluoroindazole

Description

Historical Context and Contemporary Significance of the Indazole Core in Medicinal Chemistry Research

First synthesized in the late 19th century, the indazole nucleus has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. google.comresearchgate.netmdpi.com Initially explored for its dye properties, the therapeutic potential of indazole derivatives became apparent in the 20th century, leading to the development of drugs for a wide array of conditions. mdpi.comgoogle.com The unique structural features of the indazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have made it a privileged scaffold in drug discovery. chemenu.comnih.gov

In contemporary research, the indazole core is a key component in numerous clinically approved and investigational drugs, particularly in oncology. chemenu.comnih.gov Compounds containing the indazole moiety have been successfully developed as kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation. semanticscholar.orgnih.govnih.gov The versatility of the indazole scaffold allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. nih.govsemanticscholar.org Beyond cancer, indazole derivatives have shown promise as anti-inflammatory, analgesic, and antiviral agents, highlighting the broad therapeutic applicability of this remarkable heterocyclic system. mdpi.comgoogle.comchemenu.com

The following table provides a glimpse into the diverse biological activities exhibited by various indazole derivatives:

| Compound Class | Biological Activity | Therapeutic Area |

| Substituted Indazoles | Kinase Inhibition | Oncology |

| Aminoindazoles | Anti-inflammatory | Inflammatory Diseases |

| Indazole Carboxamides | Analgesic | Pain Management |

| Halogenated Indazoles | Antiviral (e.g., anti-HIV) | Infectious Diseases |

| Indazole-based CB1 Agonists | Neuromodulatory | Neurology |

Strategic Positioning of 4-Amino-3-chloro-6-fluoroindazole within Substituted Indazole Research

The compound this compound represents a strategically designed building block within the expansive field of substituted indazole research. Its specific substitution pattern—an amino group at position 4, a chlorine atom at position 3, and a fluorine atom at position 6—is not arbitrary. Each substituent is placed to potentially influence the molecule's reactivity and its ability to interact with biological targets.

While direct and extensive research on the biological activity of this compound itself is not widely published, its primary significance appears to be as a key intermediate in the synthesis of more complex and biologically active molecules. The presence and positioning of its functional groups are critical for its utility in medicinal chemistry.

The 4-Amino Group: The amino group at the 4-position provides a site for forming hydrogen bonds, which are fundamental interactions in drug-receptor binding. semanticscholar.org This group can also be a precursor for the introduction of other functionalities, such as amides or ureas, which are prevalent in many kinase inhibitors. researchgate.net

The 6-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity. nih.gov The fluorine atom at the 6-position of the indazole ring is strategically placed to confer these advantageous properties to the final drug molecule.

The combination of these three substituents in this compound creates a versatile scaffold that can be elaborated into a variety of potential drug candidates. Its design is a testament to the rational approach of modern drug discovery, where building blocks are meticulously crafted to facilitate the efficient synthesis of compounds with desired pharmacological profiles.

The table below outlines the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 885522-92-9 |

| Molecular Formula | C₇H₅ClFN₃ |

| Molecular Weight | 185.59 g/mol |

Current Research Frontiers and Unaddressed Questions Pertaining to this compound and Related Derivatives

The current research frontiers for derivatives of this compound are largely directed by the therapeutic areas where indazole scaffolds have shown the most promise. A significant focus remains on the development of novel kinase inhibitors for the treatment of various cancers. nih.govsemanticscholar.orgnih.gov The strategic placement of the amino, chloro, and fluoro groups in the parent molecule provides a robust platform for generating libraries of compounds to be screened against a wide range of kinases.

Furthermore, the utility of halogenated 3-aminoindazoles as key intermediates in the synthesis of potent antiviral agents, such as the anti-HIV drug Lenacapavir, opens up another important avenue of research. mdpi.comresearchgate.net This suggests that derivatives of this compound could be explored for their potential in treating infectious diseases.

Despite the clear potential, several questions regarding this compound and its derivatives remain unanswered:

Full Synthetic Potential: The full range of complex molecules that can be synthesized from this specific intermediate has yet to be exhaustively explored. Investigating novel synthetic methodologies and reaction partners could lead to the discovery of entirely new classes of bioactive compounds.

Broad Biological Screening: While the focus has been on kinase inhibition and antiviral activity, a comprehensive biological screening of derivatives against a wider array of targets could uncover unexpected therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a series of derivatives originating from this compound are needed to precisely understand the contribution of each substituent to the biological activity and to guide the design of more potent and selective compounds.

Exploration of Novel Therapeutic Areas: The potential application of these derivatives in other disease areas, such as neurodegenerative diseases or metabolic disorders, where indazole-based compounds have shown some preliminary activity, remains an open field of investigation. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-2H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFDIZCCRQYRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Amino-3-chloro-6-fluoroindazole

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the formation of the pyrazole (B372694) portion of the bicyclic system and the introduction of the substituents on the benzene (B151609) ring.

One common strategy for indazole synthesis is the cyclization of a suitably substituted o-hydrazinylphenyl derivative. This leads to a key disconnection of the N1-N2 bond, pointing towards a substituted 2-aminophenyl precursor. The chloro and amino groups can be envisioned as being installed on a pre-existing 6-fluoroindazole core, or a precursor to it.

Alternatively, a [3+2] cycloaddition approach between an aryne and a diazo compound or a hydrazone could be considered. In this case, the indazole ring is formed in a single step from two acyclic precursors. The substituents would need to be present on the aryne precursor.

A plausible retrosynthetic route could start from a substituted fluorinated benzene derivative. For instance, a 2,4-difluoro-5-nitrotoluene could serve as a starting material. The methyl group can be functionalized to introduce the nitrogen atom required for the pyrazole ring, and the nitro group can be a precursor for the amino group. The chloro group would likely be introduced at a later stage, for example, through electrophilic chlorination.

Foundational and Evolving Synthetic Routes for Indazole Core Derivatization

The synthesis of the indazole core has been a subject of extensive research, leading to a variety of methods starting from different precursors. google.comdiva-portal.orgguidechem.comnih.gov These routes can be broadly categorized into the construction of the indazole ring system and the subsequent functionalization of the core.

The formation of the indazole ring is the cornerstone of any synthesis of indazole derivatives. Several classical and modern methods are available to organic chemists.

One of the earliest methods, the Emil Fischer synthesis , involves the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole. orgsyn.org While historically significant, this method is limited by the availability of the starting material.

More contemporary methods often rely on the cyclization of substituted phenyl derivatives. For example, 2-nitrobenzaldehydes can be condensed with malonic acid in the presence of ammonium (B1175870) formate, followed by reductive cyclization to form the indazole ring system. nih.gov Similarly, 2-hydroxybenzaldehydes or ketones can react with hydrazine (B178648) hydrochloride to afford functionalized 1H-indazoles. nih.gov

A versatile approach involves the use of 2-formylphenylboronic acids which react with diazadicarboxylates in a copper(II) acetate-catalyzed reaction, followed by an acid or base-induced ring closure to produce 1N-alkoxycarbonyl indazoles. orgsyn.org This method can be performed as a one-pot, two-step procedure.

Another powerful strategy is the [3+2] annulation reaction . This can be achieved through the reaction of in-situ generated arynes with hydrazones. nih.govnih.gov This approach allows for the rapid construction of the 1H-indazole skeleton under mild conditions.

The following table summarizes some of the key foundational synthetic routes to the indazole core:

| Starting Material(s) | Key Reagents/Conditions | Product Type |

| o-Hydrazinocinnamic acid | Thermal cyclization | 1H-Indazole |

| 2-Nitrobenzaldehyde, Malonic acid | Ammonium formate, reductive cyclization | Indazole derivatives |

| 2-Hydroxybenzaldehyde/ketone | Hydrazine hydrochloride | 1H-Indazoles |

| 2-Formylphenylboronic acids, Diazadicarboxylates | Copper(II) acetate (B1210297), acid/base | 1N-Alkoxycarbonyl indazoles |

| Arynes, Hydrazones | [3+2] annulation | 1H-Indazoles |

| 2-Halobenzonitriles, Hydrazine derivatives | Copper or Palladium catalysis | 3-Aminoindazoles |

The synthesis of a polysubstituted indazole like this compound heavily relies on the ability to control the regioselectivity of substituent installation. This can be achieved by either starting with a pre-functionalized benzene ring or by selectively functionalizing the indazole core.

Fluorine Installation: The fluoro group at the C6 position is often introduced by starting with a fluorinated precursor. For example, a synthesis of a 7-fluoroindazole derivative has been reported starting from 2-fluoro-6-methylaniline. guidechem.com A similar strategy could be envisioned using a 4-fluoro- (B1141089) or 2,4-difluoro-substituted aniline (B41778) or toluene (B28343) derivative to ultimately place the fluorine at the desired C6 position of the indazole.

Chlorine Installation: The chloro group at the C3 position can be introduced through several methods. One common approach is the electrophilic chlorination of an indazole ring. Another route involves the diazotization of a 3-aminoindazole derivative followed by a Sandmeyer-type reaction with a chloride source. The synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been reported, highlighting a viable route to introduce chlorine at the C3 position. researchgate.net

Amino Group Installation: The amino group at the C4 position is often introduced by the reduction of a nitro group. The nitration of an indazole core can be challenging due to the potential for N-nitration and the deactivating nature of the pyrazole ring. Therefore, it is often more strategic to introduce the nitro group onto the benzene ring precursor before the indazole ring formation. For example, a 6-nitroindazole (B21905) can be readily reduced to a 6-aminoindazole. nih.gov By analogy, a 4-nitro-substituted precursor would lead to the desired 4-aminoindazole.

The regioselective protection of the indazole nitrogen atoms, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation to the C3 position, allowing for the introduction of various electrophiles. researchgate.net

Catalyst-Mediated Approaches in Indazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the indazole scaffold is no exception. Both transition metal and acid/base catalysis have been extensively employed to improve efficiency, selectivity, and substrate scope. google.comdiva-portal.orgorganic-chemistry.org

Transition metals are widely used to facilitate the formation of the key C-N and N-N bonds in indazole synthesis.

Palladium: Palladium catalysis is frequently used for C-N bond formation. For instance, the intramolecular C-N bond formation of o-alkyne azoarenes can be catalyzed by palladium. orgsyn.org A two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone. nih.gov

Copper: Copper catalysts are also very common in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) iodide (CuI) catalyst provides an efficient route to 2-aryl-2H-indazoles. orgsyn.org Copper(II) acetate is used to catalyze the reaction between 2-formylboronic acids and diazadicaboxylates. orgsyn.org

Cobalt: Cobalt catalysis has emerged as a powerful tool for C-H bond functionalization. A cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles has been developed through a C-H bond functionalization/addition/cyclization cascade. nih.gov

The following table provides examples of transition metal-catalyzed reactions in indazole synthesis:

| Catalyst System | Reaction Type | Starting Materials |

| Rh(III)/Cu(II) | C-H activation/annulation | Imidates, Nitrosobenzenes |

| Pd(0)/Ligand | Intramolecular C-N coupling | o-Alkyne azoarenes |

| CuI/TMEDA | Three-component condensation | 2-Bromobenzaldehydes, Amines, NaN3 |

| Co(III) | C-H functionalization/cyclization | Azobenzenes, Aldehydes |

Acid and base catalysis are fundamental to many synthetic steps in the formation and functionalization of indazoles.

Acid Catalysis: Acid-catalyzed cyclization is a common final step in many indazole syntheses. For example, in the synthesis from 2-formylboronic acids, the ring closure of the arylhydrazine intermediate is induced by acids like trifluoroacetic acid (TFA) or acetic acid. orgsyn.orgnih.gov The mechanism involves the formation of an N-acyliminium ion, which then undergoes cyclization. orgsyn.org The reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has also been studied, providing insights into the behavior of indazoles under acidic conditions. acs.org

Base Catalysis: Base-catalyzed reactions are also prevalent. A transition-metal-free synthesis of indazoles from (Z)-2-bromoacetophenone tosylhydrazones has been developed using an inexpensive catalytic system of a diamine and potassium carbonate (K2CO3). nih.gov The synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids can be achieved under basic conditions with sodium hydroxide (B78521) (NaOH). diva-portal.org

Green Chemistry Principles and Sustainable Synthetic Strategies for Indazoles

The synthesis of indazole derivatives is increasingly guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. These strategies focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave irradiation and ultrasonic-assisted synthesis are also emerging as energy-efficient alternatives to conventional heating methods. These techniques can significantly reduce reaction times and improve yields, aligning with the green chemistry principle of designing for energy efficiency.

Table 1: Comparison of Green Synthetic Strategies for Indazole Synthesis

| Strategy | Key Features | Advantages | Relevant Findings |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced solvent waste, fewer purification steps, improved time efficiency. | Effective for constructing the 2H-indazole scaffold. nih.gov |

| Green Solvents | Use of non-toxic, recyclable solvents like PEG-400 and water. | Reduced environmental pollution, improved safety profile. | PEG-400 has been successfully used as a solvent for indazole synthesis. nih.govresearchgate.net |

| Heterogeneous Catalysis | Use of recoverable and reusable catalysts (e.g., CuO nanoparticles). | Catalyst can be easily separated and reused, minimizing waste and cost. nih.govnih.gov | CuO@C has been shown to be an efficient catalyst for N-N and C-N bond formation. nih.govnih.gov |

| Milder Reaction Conditions | Use of less hazardous reagents and lower temperatures. | Enhanced safety, reduced energy consumption. | Ammonium chloride has been used as a mild catalyst in ethanol. nih.gov |

| Alternative Energy Sources | Microwave irradiation and sonication. | Shorter reaction times, increased yields, energy efficiency. | Ultrasonic irradiation has been used for the synthesis of 2H-indazoles. rsc.org |

Synthetic Challenges and Opportunities for Diversification of the this compound Scaffold

The synthesis of the highly substituted this compound presents a unique set of challenges. The precise introduction of four different substituents onto the indazole core at specific positions requires careful strategic planning to control regioselectivity. The presence of both an activating amino group and deactivating halogen atoms can complicate synthetic transformations.

Synthetic Challenges:

Regiocontrol: A primary challenge lies in the controlled, stepwise introduction of the amino, chloro, and fluoro groups onto the indazole backbone. The directing effects of the existing substituents must be carefully considered at each step to achieve the desired 4, 3, and 6 substitution pattern.

Functional Group Compatibility: The amino group is susceptible to oxidation and other side reactions under conditions that might be required for the introduction of the halogen atoms or for subsequent diversification reactions. Protecting group strategies may be necessary, adding to the number of synthetic steps.

Inertness of C-H Bonds: The functionalization of specific C-H bonds on the indazole ring to introduce further diversity can be challenging due to their inherent stability.

Opportunities for Diversification:

Despite the synthetic hurdles, the this compound scaffold offers significant opportunities for the creation of diverse chemical libraries. The existing functional groups serve as handles for a variety of chemical transformations.

N-Functionalization: The amino group at the 4-position is a prime site for diversification. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and arylation, to introduce a variety of substituents. This allows for the systematic exploration of the structure-activity relationship by modifying the nature of the group at this position. For instance, the synthesis of a series of 6-substituted aminoindazole derivatives has been reported, highlighting the feasibility of modifying the amino functionality. nih.govrsc.org

Modification of the Indazole Nitrogen: The nitrogen atoms of the indazole ring itself can be alkylated or arylated to further expand the chemical space. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the benzene ring.

Cross-Coupling Reactions: The chloro substituent at the 3-position can potentially be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would enable the introduction of a wide array of aryl, alkynyl, and amino groups at this position, leading to a significant increase in molecular complexity and diversity. The synthesis of 3-substituted 1H-indazoles has been described, demonstrating the potential for functionalization at this position. nih.gov

Nucleophilic Aromatic Substitution: The fluorine atom at the 6-position, activated by the heterocyclic ring, could be a handle for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various nucleophiles.

Table 2: Potential Diversification Strategies for the this compound Scaffold

| Position | Functional Group | Potential Reactions | Resulting Modifications |

| 4 | Amino | Acylation, Alkylation, Sulfonylation, Arylation | Introduction of diverse amide, amine, sulfonamide, and aryl functionalities. |

| 3 | Chloro | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling | Introduction of aryl, alkynyl, and amino groups. |

| 6 | Fluoro | Nucleophilic Aromatic Substitution (SNAAr) | Introduction of various nucleophiles (e.g., O, N, S-based). |

| 1 or 2 | Indazole Nitrogen | Alkylation, Arylation | Modification of the core heterocyclic structure. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design and Synthesis of 4-Amino-3-chloro-6-fluoroindazole Analogs for Systematic SAR Studies

The rational design of analogs of this compound is a critical step in understanding its SAR and optimizing its potential as a lead compound. This process often begins with a known biologically active molecule or a hit from a high-throughput screen. Medicinal chemists then systematically modify the structure to probe the interactions with its biological target. youtube.comnih.gov

The synthesis of substituted indazoles can be approached through various routes. A common strategy involves the cyclization of appropriately substituted hydrazines. nih.gov For instance, the synthesis of 1,3-disubstituted indazoles has been described, highlighting the importance of the substitution pattern for biological activity. nih.govelsevierpure.com Modifications to the synthetic process, such as avoiding toxic organostannane reagents by employing Suzuki coupling reactions, have been developed to improve yields and safety. nih.gov The synthesis of new heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole has been achieved through cycloaddition reactions, demonstrating the versatility of the indazole core for creating diverse analogs. nih.gov

In the context of SAR studies, the design of analogs often focuses on modifying the substituents at key positions of the indazole ring. For this compound, this would involve creating a library of compounds with variations at the 4-amino, 3-chloro, and 6-fluoro positions, as well as potentially at the N1 and other positions of the indazole ring. The goal is to identify which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. youtube.com

Table 1: Synthetic Strategies for Indazole Analogs

| Synthetic Method | Description | Key Features |

| Cyclization of Hydrazines | A fundamental method involving the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound or other suitable electrophile to form the indazole ring. nih.gov | Versatile and widely used for accessing a variety of substituted indazoles. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to introduce aryl or vinyl substituents onto the indazole core. nih.gov | Avoids the use of toxic organotin reagents and offers good functional group tolerance. |

| 1,3-Dipolar Cycloaddition | A reaction used to construct heterocyclic rings, such as triazoles, attached to the indazole scaffold. nih.gov | Allows for the creation of complex and diverse molecular architectures. |

| Nucleophilic Substitution | Reactions at various positions of the indazole ring, such as the displacement of a leaving group, to introduce new functional groups. mdpi.com | Useful for late-stage functionalization and the rapid generation of analogs. |

Elucidation of Positional and Electronic Effects of Amino, Chloro, and Fluoro Substituents on Biological Interactions

The amino group at the 4-position is a hydrogen bond donor and can also act as a base. Its presence can significantly influence interactions with target proteins, often forming crucial hydrogen bonds with amino acid residues in the binding pocket. The position of the amino group is critical; for example, in a series of SAH/MTA nucleosidase inhibitors, a 5-aminoindazole (B92378) was used as the core scaffold to achieve low nanomolar potency. acs.org

The fluoro group at the 6-position is the most electronegative element and is a weak hydrogen bond acceptor. Its small size allows it to act as a bioisostere for a hydrogen atom, but its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and the metabolic stability of the molecule. For instance, replacing a C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the compound's half-life. youtube.com Studies on other fluorinated molecules have shown that the C-F bond can be used as a conformational probe to understand the dynamic binding process of a ligand to its target. nih.gov

Conformational Analysis and its Implications for Ligand-Target Recognition and Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound and its analogs is therefore essential for understanding ligand-target recognition and binding.

The substituents on the indazole ring influence its preferred conformation. For example, the presence of a fluorine atom can lead to a preference for a gauche conformation relative to an adjacent amino group, as has been observed in studies of 4-amino-3-fluorobutanoic acid. nih.gov This conformational preference can have a significant impact on how the molecule presents its binding determinants to the target protein.

Computational modeling and experimental techniques like X-ray crystallography are used to study the conformation of ligands when bound to their targets. This information is invaluable for rational drug design, as it allows for the optimization of the ligand's structure to better fit the binding site and maximize favorable interactions. Understanding the bioactive conformation can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Advanced Physicochemical Descriptors and Their Correlation with Research Outcomes

The biological activity and pharmacokinetic properties of a compound are intimately linked to its physicochemical properties. Advanced physicochemical descriptors are used to quantify these properties and establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR).

For this compound and its analogs, key physicochemical descriptors include:

Lipophilicity (logP/cLogP): This descriptor measures the compound's partitioning between an oily and an aqueous phase and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule and is a good predictor of its ability to cross cell membranes.

Molecular Weight (MW): The size of the molecule can influence its binding to a target and its pharmacokinetic properties.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for specific interactions with biological targets.

pKa: The acidity or basicity of a compound affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and binding.

QSAR studies aim to build mathematical models that correlate these descriptors with biological activity. mdpi.com For example, a parabolic model has been established relating the iNOS inhibition percentage of a series of indazoles with the difference between stacking and apical interaction energies. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₅ClFN₃ | Basic information about the elemental composition. |

| Molecular Weight | 185.59 g/mol | Influences ADME properties; smaller molecules are often preferred. |

| XlogP (predicted) | ~2.0-2.5 | Indicates moderate lipophilicity, which can be favorable for cell permeability. |

| Polar Surface Area (PSA) | ~50-60 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 (from the amino group and indazole N-H) | Potential for forming key hydrogen bonds with the target. |

| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms and fluorine) | Potential for forming key hydrogen bonds with the target. |

Note: The predicted values are estimates and may vary depending on the prediction software used.

Application of SAR in Lead Optimization and Scaffold Hopping Strategies within Indazole Research

The insights gained from SAR and SPR studies are instrumental in lead optimization, the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and ADME properties. youtube.comnih.gov For indazole-based compounds, this often involves making systematic structural modifications to enhance desired characteristics while minimizing off-target effects and toxicity. researchgate.net

One common lead optimization strategy is to introduce substituents that block metabolic hotspots. For example, the strategic placement of a fluorine atom can prevent oxidative metabolism at that position, leading to a longer in vivo half-life. youtube.com Another approach is to modulate the physicochemical properties of the molecule to improve its solubility or permeability.

Scaffold hopping is a more advanced strategy where the core scaffold of a molecule, in this case, the indazole ring, is replaced with a different chemical moiety that maintains the key binding interactions with the target. This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. The extensive knowledge of the SAR of the indazole scaffold provides a roadmap for designing new scaffolds that can effectively mimic its biological activity. nih.gov

The ultimate goal of these optimization strategies is to develop a compound with a well-balanced profile of potency, selectivity, and drug-like properties, making it suitable for further preclinical and clinical development.

Molecular Mechanism of Action and Biological Target Identification

Methodologies for In Vitro Biochemical and Cell-Based Target Identification

Identifying the biological targets of a compound like 4-Amino-3-chloro-6-fluoroindazole involves a multi-faceted approach that combines computational predictions with experimental validation.

In Silico and Computational Methods: Initial target identification often begins with computational methods. Molecular docking is a primary technique used to predict the binding of a ligand to the active site of a known protein target. For instance, in studies of 3-chloro-6-nitro-1H-indazole derivatives, docking simulations were used to predict their binding modes within the active site of Leishmania infantum trypanothione (B104310) reductase (TryR). nih.gov Such studies help in hypothesizing potential targets and understanding the structural basis of inhibition.

Biochemical Assays: Biochemical assays are essential for confirming direct enzyme inhibition. These assays measure the effect of a compound on the activity of a purified enzyme. A common method is the fluorescence-based assay, which was utilized in a high-throughput screen to discover novel bacterial DNA gyrase inhibitors. nih.gov For kinase inhibitor profiling, ATP-site competition binding assays are widely used to screen compounds against large panels of kinases to determine their selectivity. nih.gov

Cell-Based Assays: Cell-based assays provide insights into a compound's activity in a more biologically relevant context. These assays can confirm that the compound is cell-permeable and active on its target within the cellular environment. For example, the MTT assay is a standard method to assess the anti-proliferative or cytotoxic effects of a compound on cell lines, as was done for 3-chloro-6-nitro-1H-indazole derivatives against Leishmania promastigotes. nih.gov To evaluate inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a common method involves inducing IDO1 expression in cancer cells with interferon-gamma and then measuring the production of kynurenine, a downstream metabolite.

Enzyme Inhibition and Activation Profiling (e.g., Kinases, DNA Gyrase, IDO1, COX-2)

The substituted indazole core is a versatile scaffold found in inhibitors of several important enzyme classes.

Kinase Inhibition: The amino-indazole scaffold is particularly effective in targeting protein kinases. A study on 3-amino-1H-indazol-6-yl-benzamides, which share the amino-indazole core, revealed potent inhibition of several kinases by targeting the 'DFG-out' inactive conformation. nih.gov One representative compound from this series demonstrated broad selectivity, potently binding to kinases such as ABL, FLT3, KIT, and PDGFR. nih.gov Another study on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which feature a similar 4-amino-3-chloro substitution pattern, identified them as potential tyrosine kinase inhibitors targeting EGFR and VEGFR2. nih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. nih.gov High-throughput screening has identified numerous structurally diverse inhibitors of this enzyme. nih.gov While direct data on this compound is unavailable, its structural components are present in various classes of gyrase inhibitors. The mechanism of many such inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks and bacterial cell death. nih.gov

IDO1 and COX-2 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in immune escape in cancer. While specific data for this compound is not available, other heterocyclic compounds have been explored as IDO1 inhibitors. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. The inhibitory activity of novel compounds against this enzyme is a common area of investigation, though no specific data for this compound has been published.

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction between a small molecule and a protein receptor is fundamental to its mechanism of action. These interactions are characterized by binding affinity and the specific residues involved.

Molecular Modeling of Interactions: For a series of 3-chloro-6-nitro-1H-indazole derivatives, molecular docking studies predicted stable binding with the Leishmania trypanothione reductase (TryR) enzyme. nih.gov These in silico models showed a network of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.gov Further computational analysis using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can estimate the binding free energy, providing a more quantitative measure of the stability of the ligand-receptor complex. For one potent derivative, the binding free energy was calculated to be -40.02 kcal/mol, indicating a highly stable interaction. nih.gov

Experimental Validation: Fluorescence-based assays are commonly used to evaluate ligand-receptor binding. For example, in the study of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, a fluorescent detection reagent that binds to the protein was used. nih.gov An effective inhibitor displaces this reagent, leading to a measurable decrease in fluorescence, which allows for the quantification of inhibitory activity. nih.gov

Analysis of Cellular Pathway Modulation and Signal Transduction Interventions

The binding of a compound to its target enzyme or receptor initiates a cascade of downstream effects, modulating cellular pathways and signal transduction.

Research on 4-amino-3-chloro-1H-pyrrole-2,5-diones suggests that these compounds, as potential EGFR and VEGFR2 inhibitors, could interfere with critical signaling pathways in cancer. nih.gov Inhibition of these receptor tyrosine kinases would block downstream pathways responsible for cell proliferation, survival, and angiogenesis. The study also noted that these compounds disturb the structure of lipid bilayers, which could represent an additional mechanism influencing cellular signaling at the membrane level. nih.gov

Similarly, kinase inhibitors based on the amino-indazole scaffold have been shown to have potent anti-proliferative activity in cell lines dependent on specific kinases like FLT3 and Kit. nih.gov This demonstrates a direct link between target inhibition and the modulation of cellular pathways that govern cell growth and survival. nih.gov

Identification and Characterization of Specific Protein and Macromolecular Targets

Based on studies of analogous compounds, the primary molecular targets for inhibitors containing the substituted indazole scaffold are enzymes, particularly protein kinases and reductases.

For a series of 3-amino-1H-indazol-6-yl-benzamides, kinome-wide screening identified a spectrum of protein kinase targets. nih.gov The table below summarizes the activity of a representative compound from that study.

| Protein Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| FLT3, PDGFRα, Kit | 3-amino-1H-indazol-6-yl-benzamide | Potent inhibition with single-digit nanomolar EC50 values in cell-based assays. | nih.gov |

| Trypanothione Reductase (TryR) | 3-chloro-6-nitro-1H-indazole derivative | Strong binding affinity predicted by molecular docking and MM/GBSA analysis. | nih.gov |

| EGFR, VEGFR2 | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Potential inhibition suggested by stable complex formation in molecular docking studies. | nih.gov |

These findings highlight that the specific substitution pattern on the indazole or a similar scaffold dictates its target selectivity and potency.

Investigation of Molecular Interactions with Genetic Material (e.g., DNA)

Some small molecules can exert their biological effects by directly interacting with DNA. This can occur through various modes, such as intercalation between base pairs or binding within the major or minor grooves.

However, for many enzyme inhibitors, including those based on the indazole scaffold, the primary mechanism of action does not involve direct binding to DNA. Instead, they affect DNA indirectly by targeting enzymes that regulate DNA topology and integrity, such as DNA gyrase. nih.gov Inhibitors of DNA gyrase act by poisoning the enzyme, leading to the accumulation of double-strand breaks in the bacterial chromosome. nih.gov This indirect interaction with genetic material is a potent mechanism for antimicrobial agents. There is no evidence from the reviewed literature to suggest that this compound or its close analogs act by directly binding to DNA.

Computational Chemistry and in Silico Modeling of 4 Amino 3 Chloro 6 Fluoroindazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-3-chloro-6-fluoroindazole. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. Key parameters derived from these studies include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Electrostatic Potential | Varies across the molecule | Highlights regions prone to electrophilic and nucleophilic attack. |

Molecular Docking and Ligand-Protein Interaction Prediction for Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are instrumental in identifying potential biological targets and understanding the specific interactions that govern binding. These studies have shown that the compound can fit into the active sites of various kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in diseases like cancer.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations of this compound bound to a target protein can reveal the conformational stability of the binding pose and the dynamics of the interactions. These simulations track the movements of every atom in the system, providing valuable information on the flexibility of the ligand and the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For indazole derivatives, including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

The descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistically validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process.

Pharmacophore Modeling and Virtual Screening Applications in Indazole Discovery

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. For this compound and related indazoles, a pharmacophore model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can be generated based on the structure of a known ligand-protein complex or from a set of active compounds.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, is a powerful tool for identifying new chemical scaffolds that could potentially bind to the target of interest. Pharmacophore modeling has been successfully applied in the discovery of new indazole-based inhibitors for various therapeutic targets.

Fragment-Based and Knowledge-Based Drug Design Approaches

Fragment-based drug design (FBDD) and knowledge-based approaches are powerful strategies in modern medicinal chemistry. FBDD involves identifying small chemical fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. This compound itself can be considered a fragment that can be further optimized.

Knowledge-based design, on the other hand, leverages existing information about known ligands and their targets to guide the design of new molecules. By analyzing the binding modes of other indazole-containing drugs and their interactions with their respective targets, medicinal chemists can make informed decisions about how to modify this compound to improve its potency, selectivity, and pharmacokinetic properties. These approaches, often used in combination with the computational methods described above, provide a rational framework for the development of new indazole-based therapeutics.

Pre Clinical Biological Evaluation Methodologies and Research Model Systems

Design and Implementation of Rigorous Pre-clinical Research Studies

The foundation of any pre-clinical investigation lies in a rigorously designed study protocol. The primary goal is to generate reproducible and reliable data to make informed decisions about the compound's future. For a compound such as 4-Amino-3-chloro-6-fluoroindazole, this would involve establishing clear objectives based on a specific biological hypothesis, such as its potential as an anti-malarial or anti-leishmanial agent, similar to other studied indazole and quinoline (B57606) derivatives. nih.govmdpi.com Key components of a rigorous study design include defined primary and secondary endpoints, the use of appropriate positive and negative controls, and adherence to principles of randomization and blinding to mitigate bias. The experimental setup must be meticulously planned to ensure that variables are controlled and that the results are statistically significant and interpretable.

Selection and Utilization of Relevant In Vitro Cell Culture Models for Mechanistic Research

Initial biological characterization of this compound would begin with in vitro studies using cell culture models. These models are crucial for elucidating the compound's mechanism of action at a cellular level. The choice of cell lines is dictated by the therapeutic target. For instance, if the compound is being investigated for antiprotozoal activity, researchers might use promastigote strains of Leishmania species, as has been done for related nitroindazole compounds. nih.gov If anti-malarial properties are hypothesized, cultures of Plasmodium falciparum would be the model of choice. mdpi.com These cellular systems allow for the controlled investigation of the compound's effects on cell viability, proliferation, and specific molecular pathways.

Advanced In Vitro Assays (e.g., High-Throughput Screening, Phenotypic Screening) for Compound Prioritization

To efficiently screen and prioritize compounds, advanced in vitro assays are employed. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific molecular target in a miniaturized, automated format. For this compound, HTS could be used to determine its inhibitory activity against a specific enzyme hypothesized to be its target.

Strategic Use of In Vivo Pre-clinical Research Models for Proof-of-Concept Studies

Following promising in vitro results, the evaluation of this compound would progress to in vivo models to establish proof-of-concept. These studies, typically conducted in rodent models such as mice or rats, are designed to determine if the compound demonstrates the desired therapeutic effect in a living organism. For instance, in the context of anti-malarial research, various Plasmodium species that infect rodents, such as P. berghei, P. chabaudi, and P. yoelii, are standard models to test efficacy. mdpi.com Such studies are critical for understanding how the compound behaves within a complex biological system, providing initial insights into its pharmacokinetics and efficacy.

Omics Approaches (e.g., Proteomics, Transcriptomics) in Mechanistic Indazole Research

To gain a deeper, unbiased understanding of the mechanism of action of this compound, "omics" technologies are invaluable. Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can reveal global changes within a cell or tissue following treatment with the compound. This approach can help identify the molecular pathways perturbed by the compound, potentially uncovering its direct target or downstream effects. For example, treating target cells with the compound and subsequently analyzing changes in protein expression could pinpoint the cellular machinery it disrupts, offering clues that might not be apparent from traditional hypothesis-driven methods.

Biophysical Techniques for Ligand-Target Binding Characterization (e.g., SPR, ITC)

Once a putative molecular target for this compound is identified, biophysical techniques are used to confirm and characterize the direct physical interaction between the compound (ligand) and the target protein.

Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. This provides data on the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (how many compound molecules bind to one target molecule), and the thermodynamic profile of the interaction.

These techniques provide definitive evidence of target engagement and are crucial for structure-activity relationship (SAR) studies aimed at optimizing the compound's potency and specificity.

Methodologies for Pre-clinical Evaluation

| Methodology | Purpose | Examples/Application |

| Rigorous Study Design | To ensure the generation of reliable, reproducible, and unbiased data. | Defining clear hypotheses, using controls, randomization, and blinding. |

| In Vitro Cell Models | To study the compound's effect on cellular functions and mechanism. | Leishmania promastigotes, Plasmodium falciparum cultures, cancer cell lines. mdpi.comnih.gov |

| Advanced In Vitro Assays | To screen and prioritize compounds based on activity. | High-Throughput Screening (HTS) against specific enzymes; Phenotypic screens like the MTT cell viability assay. nih.govnih.gov |

| In Vivo Research Models | To establish proof-of-concept and efficacy in a whole organism. | Rodent models of malaria (P. berghei) or other diseases. mdpi.com |

| Omics Approaches | To obtain a global view of molecular changes induced by the compound. | Transcriptomics (RNA sequencing) and Proteomics (Mass Spectrometry) to identify affected pathways. |

| Biophysical Techniques | To confirm and quantify the direct binding of the compound to its target. | Surface Plasmon Resonance (SPR) for binding kinetics; Isothermal Titration Calorimetry (ITC) for thermodynamics. |

Future Directions and Emerging Research Avenues in 4 Amino 3 Chloro 6 Fluoroindazole Research

Exploration of Novel Biological Targets and Therapeutic Research Indications

The indazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govcaribjscitech.com While many indazole-based drugs target well-established pathways like protein kinases, a significant future direction lies in exploring novel biological targets and expanding their therapeutic applications.

Research has demonstrated that derivatives of the core indazole structure can be tailored to inhibit a wide range of enzymes and receptors. For instance, different substituted indazoles have shown potent inhibitory activity against various protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Pim Kinases, Bcr-Abl, c-Kit, and CDK8. nih.govnih.gov This highlights the potential for developing derivatives of 4-Amino-3-chloro-6-fluoroindazole as highly selective kinase inhibitors for targeted cancer therapy. nih.govrsc.org

Beyond oncology, emerging research indicates potential in other therapeutic areas. A study on novel 3-chloro-6-nitro-1H-indazole derivatives revealed promising antileishmanial activity against Leishmania infantum. nih.gov The primary target for these compounds was identified through molecular modeling as trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival but absent in humans, making it an excellent species-specific drug target. nih.govresearchgate.netnih.gov This opens a research avenue for designing this compound derivatives for neglected tropical diseases. Furthermore, other indazole-based compounds have been investigated as potent antibacterial agents, suggesting another path for exploration. caribjscitech.com

The future in this area involves systematically screening libraries of novel this compound derivatives against diverse biological targets to uncover new mechanisms of action and expand their use beyond current indications.

Table 1: Examples of Biological Targets for Indazole-Based Compounds

| Indazole Derivative Class | Biological Target | Potential Therapeutic Indication |

|---|---|---|

| 1H-indazol-3-amine Derivatives | Bcr-Abl (T315I mutant) | Chronic Myeloid Leukemia nih.gov |

| 1H-indazole Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Cancer nih.gov |

| Azaindazole Derivatives | Pan-Pim Kinases | Cancer nih.gov |

| 3-benzylindazole Analogues | Cyclin-dependent kinase 8 (CDK8) | Cancer nih.gov |

| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for indazole-based compounds. nih.gov These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicities of novel molecules, thereby accelerating the design-synthesis-test cycle. mdpi.comnih.gov

One key application is the development of predictive models for drug safety. For example, AI/ML models have been created to predict the risk of Drug-Induced Kidney Injury (DIKI) by integrating data on physicochemical properties and off-target interactions. mdpi.comresearchgate.net Such models could be used to screen virtual libraries of this compound derivatives, prioritizing candidates with a lower predicted risk of nephrotoxicity for synthesis and further testing. mdpi.comresearchgate.net

Furthermore, AI and ML can be employed in ligand-based drug design. By training algorithms on existing data of active and inactive indazole compounds, models can learn the quantitative structure-activity relationships (QSAR) that define their biological effects. nih.gov These models can then predict the potency of new, unsynthesized derivatives of this compound, guiding medicinal chemists toward the most promising molecular architectures. Generative AI models are also emerging that can design entirely new molecules optimized for binding to a specific biological target, such as a protein kinase or the TryR enzyme. nih.govyoutube.com

Table 2: Potential Applications of AI/ML in Indazole Derivative Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Predictive Toxicology | Models trained to predict adverse effects (e.g., DIKI) based on molecular structure and properties. mdpi.comresearchgate.net | Early deselection of potentially toxic compounds, reducing late-stage failures. |

| QSAR Modeling | Algorithms identify mathematical relationships between chemical structure and biological activity. nih.gov | Prioritization of synthetic efforts on derivatives predicted to be most potent. |

| Generative Design | AI models create novel molecular structures optimized for a specific biological target. nih.govyoutube.com | Discovery of novel and highly active indazole-based chemical entities. |

| Off-Target Prediction | In silico screening against a panel of known proteins to predict potential side effects. mdpi.com | Enhanced understanding of a compound's safety profile and mechanism of action. |

Advanced Chemical Biology Tools for Investigating this compound Interactions

To fully understand the therapeutic potential of new this compound derivatives, it is crucial to identify their direct cellular targets and elucidate their mechanisms of action. Advanced chemical biology tools provide powerful methods for achieving this. wiley-vch.de

One such strategy involves converting a bioactive indazole derivative into a chemical probe. By attaching a reporter tag—such as a fluorescent dye or a biotin (B1667282) handle—to the molecule, researchers can visualize its localization within cells or use it for affinity-based pulldown experiments to identify its binding partners. sigmaaldrich.com Bioorthogonal chemistry techniques, like "click chemistry," offer a highly efficient way to attach these tags without disrupting the compound's biological activity. nih.govsigmaaldrich.com

Another emerging tool is targeted protein degradation, utilizing molecules like proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com A derivative of this compound that binds to a specific protein of interest could be developed into a PROTAC. This involves linking the indazole derivative to a ligand for an E3 ubiquitin ligase. The resulting PROTAC would bring the target protein into proximity with the cell's degradation machinery, leading to its elimination. This approach not only validates the target but also offers a novel therapeutic modality.

These advanced tools will enable a deeper understanding of how these compounds function at a molecular level, moving beyond simple activity assays to detailed mechanistic investigations. wiley-vch.de

Challenges and Opportunities in the Academic Pursuit of Indazole-Based Chemical Entities

The academic pursuit of novel indazole-based therapeutics is filled with both challenges and significant opportunities. The indazole ring is a privileged scaffold, with several approved drugs on the market, which provides a strong foundation and validation for further research. researchgate.netnih.gov

Challenges:

Synthetic Complexity: The synthesis of specifically substituted indazoles can be complex, sometimes resulting in mixtures of isomers (regioisomers) that are difficult to separate, which can complicate biological evaluation. nih.govucc.ie

Clinical Translation: A significant hurdle for academic discoveries is the progression to clinical trials. For indazole-based compounds, there has been a noted lag in dedicated initiatives to move promising academic findings into clinical development. nih.gov

Understanding Mechanisms: Elucidating the precise mechanism of action and identifying potential resistance pathways for novel compounds requires sophisticated and resource-intensive biological studies. nih.gov

Opportunities:

Scaffold Versatility: The indazole core is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological properties and the targeting of a wide variety of diseases, from cancer to infectious diseases. nih.govcaribjscitech.com

Novel Synthetic Methods: There is a continuous opportunity to develop more efficient and selective synthetic routes to access novel indazole derivatives. The development of new catalytic methods or the application of technologies like continuous flow processing can overcome synthetic challenges. ucc.ie

Addressing Unmet Needs: The structural diversity that can be generated from a starting material like this compound provides an opportunity to develop drugs for diseases with limited treatment options, such as neglected tropical diseases or drug-resistant cancers. nih.govnih.gov

Synergistic Research Approaches Combining Chemistry, Biology, and Computational Disciplines

The most rapid and effective path to discovering new therapeutics based on the this compound scaffold lies in the tight integration of chemistry, biology, and computational sciences. This synergistic approach creates a feedback loop that accelerates the drug discovery pipeline.

The process begins with computational chemistry , where AI/ML models and molecular docking simulations are used to design and prioritize a virtual library of novel derivatives. nih.govmdpi.com These in silico methods predict which modifications to the parent scaffold are most likely to result in high potency and selectivity for a given biological target. researchgate.net

Next, synthetic chemistry teams use this information to synthesize the most promising candidates, developing efficient and scalable chemical reactions. ucc.ie The physical compounds are then passed to biologists for in vitro and in vivo evaluation. This stage involves not only assessing the compound's activity against the intended target but also using advanced chemical biology tools to confirm target engagement and understand the broader cellular effects. nih.govsigmaaldrich.com

The experimental data generated from these biological assays are then fed back to the computational teams. This new information is used to refine the AI/ML models, improving their predictive accuracy for the next round of design. nih.gov This iterative cycle, exemplified by studies that combine synthesis, biological assays, and molecular modeling, ensures that research efforts are continuously guided by both predictive models and empirical data, maximizing the potential for successful drug discovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-chloro-6-fluoroindazole, and what reaction conditions are critical for success?

- Methodological Answer : A common approach involves refluxing intermediates with substituted aldehydes or heterocyclic precursors in polar solvents (e.g., ethanol or DMF) under acidic or inert conditions. For example, condensation reactions using glacial acetic acid as a catalyst and subsequent solvent evaporation under reduced pressure are critical steps to isolate the product . Key parameters include reaction time (4–18 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Purification often involves filtration or acidification to precipitate the compound.

Q. How is this compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Post-synthesis characterization typically employs:

- 1H/13C-NMR : To verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- Elemental Analysis : To validate empirical composition.

- Melting Point Determination : As a preliminary purity check.

Advanced studies may use X-ray crystallography for absolute configuration confirmation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S in thiol-containing reactions) .

- Waste Disposal : Neutralize acidic residues before disposal.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Systematic optimization strategies include:

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst Variation : Substituting glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Temperature Gradients : Evaluating yields at 80°C vs. 120°C to balance reaction rate and decomposition .

- Stoichiometric Adjustments : Increasing aldehyde equivalents to drive reactions to completion .

- Byproduct Analysis : Using TLC or HPLC to monitor reaction progress and identify side products.

Q. How can contradictions in spectral data (e.g., NMR shifts or MS fragments) be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from:

- Tautomerism : Dynamic equilibria in solution may shift NMR peaks; use deuterated solvents with controlled pH .

- Isomeric Impurities : Column chromatography or recrystallization can isolate pure isomers for individual analysis.

- Advanced Techniques : 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals, or high-resolution MS (HRMS) for precise mass matching .

Q. What strategies are effective for modifying substituents on the indazole core to study structure-activity relationships (SAR)?

- Methodological Answer : SAR studies often involve:

- Halogen Variation : Replacing chloro/fluoro groups with bromo or iodo analogs via nucleophilic substitution .

- Amino Group Functionalization : Acylation or sulfonation to assess electronic effects on bioactivity .

- Heterocyclic Fusion : Introducing triazole or benzimidazole moieties to enhance binding affinity .

- Biological Assays : Pair synthetic modifications with in vitro testing (e.g., enzyme inhibition) to correlate structural changes with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.